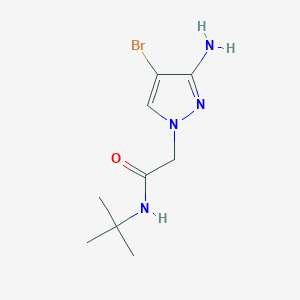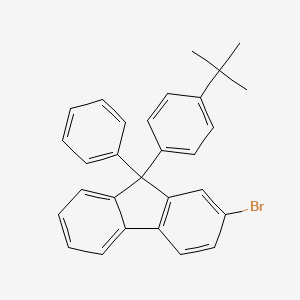![molecular formula C8H7N3O B13644397 8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
8-Methylpyrido[4,3-d]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylpyrido[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 8-position distinguishes it from other pyridopyrimidine derivatives. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation followed by nucleophilic substitution can introduce various functional groups.
Major Products
The major products formed from these reactions include ketones, reduced pyrimidine derivatives, and substituted pyridopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Methylpyrido[4,3-d]pyrimidin-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Methylpyrido[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound can also bind to receptors and modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with different substitution patterns.
Pyrido[3,4-d]pyrimidine: Similar structure but with the nitrogen atoms positioned differently.
Pyrido[3,2-d]pyrimidine: Another isomer with distinct biological activities.
Uniqueness
8-Methylpyrido[4,3-d]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and methyl group at the 8-position contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-10-8(12)6-3-9-4-11-7(5)6/h2-4H,1H3,(H,10,12) |
InChI Key |
KPFWLZCGZQTKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=CN=CN=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
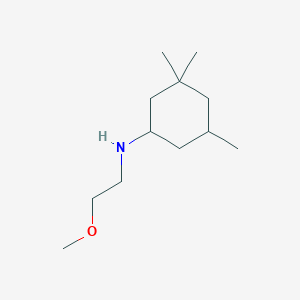
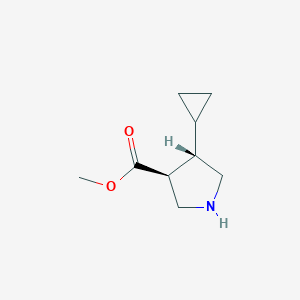

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

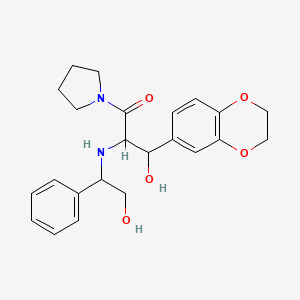
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
